Allyl 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

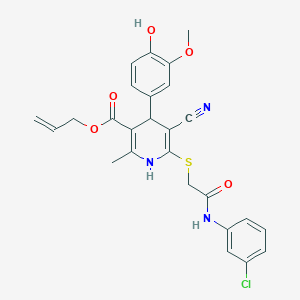

Allyl 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine derivative. Its core framework includes a 1,4-dihydropyridine ring substituted with:

- An allyl ester group at position 2.

- A cyano group at position 3.

- A thioether-linked 2-((3-chlorophenyl)amino)-2-oxoethyl moiety at position 4.

- A 4-(4-hydroxy-3-methoxyphenyl) group (a catechol derivative) at position 3.

- A methyl group at position 2.

Properties

IUPAC Name |

prop-2-enyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O5S/c1-4-10-35-26(33)23-15(2)29-25(36-14-22(32)30-18-7-5-6-17(27)12-18)19(13-28)24(23)16-8-9-20(31)21(11-16)34-3/h4-9,11-12,24,29,31H,1,10,14H2,2-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWZPKAECXFADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by several functional groups including a cyano group, a methoxy group, and a thioether linkage. These features contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN3O4S |

| Molecular Weight | 445.96 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Purity | Typically >95% |

Antioxidant Activity

Studies have shown that compounds similar to this dihydropyridine derivative exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups enhances radical scavenging ability, potentially reducing oxidative stress in cellular systems. Research indicates that such compounds can lower reactive oxygen species (ROS) levels in vitro, supporting cellular health and function .

Anticancer Properties

Preliminary studies suggest that this compound may exert anticancer effects through multiple mechanisms:

- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, thereby preventing further cell division .

Cardiovascular Effects

Dihydropyridines are well-known for their calcium channel blocking activity. This compound may similarly influence cardiovascular health by:

- Vasodilation : Enhancing blood flow through relaxation of vascular smooth muscle.

- Blood Pressure Regulation : Potentially lowering blood pressure through its vasodilatory effects .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Calcium Channels : As a calcium channel blocker, it may inhibit calcium influx in cardiac and smooth muscle cells.

- Antioxidant Enzymes : It could enhance the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Apoptotic Pathways : Induction of apoptosis may occur via mitochondrial pathways, leading to cytochrome c release and activation of caspases .

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

- Study on Anticancer Activity : A study demonstrated that a structurally related dihydropyridine derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .

- Cardiovascular Study : Another study highlighted the vasodilatory effects of a similar compound in hypertensive rats, showing significant reductions in systolic blood pressure compared to controls .

Scientific Research Applications

Molecular Formula

Molecular Weight

Approximately 447.93 g/mol.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities. Key areas of biological activity associated with this compound include:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant anticancer activity in xenograft models by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Effects

Compounds featuring similar thioether linkages have been reported to exhibit antimicrobial properties against various pathogens. This suggests that Allyl 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate could also possess similar effects .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in cancer pathways and microbial virulence factors, potentially offering therapeutic benefits in treating infections or cancer .

Case Studies

Several case studies provide insights into the biological activity of structurally similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core substituents. Below is a detailed comparison:

Variation in Aromatic Substituents

- : Allyl 6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate Key differences:

- Aromatic ring : 5-Chloro-2-methylphenyl (vs. 3-chlorophenyl in the target compound).

- Position 4 substituent: 4-Methylphenyl (vs. 4-hydroxy-3-methoxyphenyl).

- : Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate Key differences:

- Aromatic ring : 2,6-Dimethylphenyl (vs. 3-chlorophenyl).

Core Structure Modifications

- : Allyl 1-(3-chloro-2-hydroxypropyl)-4-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate

- Key differences :

- Core : Tetrahydropyrimidine (vs. 1,4-dihydropyridine).

- Substituents: Thioxo group at position 2 and a 3-chloro-2-hydroxypropyl chain.

Functional Group Comparisons

- : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Key differences :

- Core : Pyrimidine (vs. dihydropyridine).

- Substituents : Thietan-3-yloxy and ethyl ester groups.

Pharmacological and Physicochemical Properties

Research Findings and Hypotheses

- Antioxidant Potential: The 4-hydroxy-3-methoxyphenyl group in the target compound may confer radical-scavenging activity, akin to catechol-containing antioxidants like curcumin .

- Synthetic Feasibility : ’s method—using allyl esters and thioether-forming reactions—supports a plausible synthesis route for the target compound via nucleophilic substitution or coupling reactions .

Preparation Methods

Modified Hantzsch Reaction with Trichloroisocyanuric Acid (TCCA) Catalysis

A highly efficient method, adapted from Roknaddini and Sheikhhosseini, employs trichloroisocyanuric acid (TCCA) as a Brønsted acid catalyst in ethanol/water (1:1). This approach achieves yields exceeding 85% under reflux conditions. The reaction proceeds via the following stoichiometry:

- Aldehyde : 4-Hydroxy-3-methoxybenzaldehyde (vanillin)

- β-Ketoester : Ethyl acetoacetate (later transesterified to allyl ester)

- Ammonia Source : Ammonium acetate

Key optimization data from catalyst screening is summarized below:

| Catalyst Load (mol%) | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| 25 | EtOH/H₂O (1:1) | Reflux | 55 | 88 |

| 30 | EtOH/H₂O (1:1) | Reflux | 20 | 92 |

| 35 | EtOH/H₂O (1:1) | Reflux | 30 | 81 |

The optimal 30 mol% TCCA load minimizes byproduct formation while accelerating cyclization. Mechanistically, TCCA protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the enamine intermediate formed from β-ketoester and ammonium acetate.

Introduction of the Cyano Group at Position 5

Incorporating the cyano group necessitates substituting traditional β-ketoesters with cyanoacetamide derivatives. As demonstrated in dithiolopyridine syntheses, cyanoacetamide participates in Michael addition-cyclization sequences. For this target compound:

Cyanoacetamide-Mediated Cyclization

A three-component reaction between:

- Dithiomalondianilide (N,N′-diphenyldithiomalondiamide)

- 3-(4-Hydroxy-3-methoxyphenyl)-2-cyanoacrylamide

- Morpholine (base catalyst)

in ethanol at 40–50°C yields the cyano-functionalized DHP intermediate. The cyano group arises from the cyanoacrylamide component, which undergoes conjugate addition followed by cyclodehydration.

Thioether Side Chain Installation at Position 6

The 6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio) moiety is introduced via a post-cyclization thiol-Michael addition or during core assembly.

Stepwise Thioether Synthesis

- Synthesis of 2-((3-Chlorophenyl)amino)-2-oxoethyl Mercaptan :

- Thiol-Michael Addition to DHP Core :

One-Pot Thioether Incorporation

Alternatively, a three-component approach directly incorporates the thioether during cyclization:

- Replace dithiomalondianilide with 2-((3-chlorophenyl)amino)-2-oxoethyl disulfide

- Conduct the reaction in ethanol with morpholine, achieving simultaneous cyclization and thioether formation.

Allyl Esterification at Position 3

Transesterification of the ethyl ester intermediate with allyl alcohol completes the synthesis:

Acid-Catalyzed Transesterification

- Reflux the ethyl ester intermediate with excess allyl alcohol and p-toluenesulfonic acid (PTSA) in toluene.

- Monitor by TLC until ethyl ester consumption (typically 6–8 h).

- Purify via silica gel chromatography (eluent: acetone/hexane 3:7).

Reaction Mechanism and Kinetic Analysis

Density functional theory (DFT) studies on analogous DHP syntheses reveal:

- Rate-Limiting Step : Cyclization to form the 1,4-dihydropyridine ring (activation barrier: 28.8 kcal/mol).

- Key Transition State : Partial C–N bond formation between the enamine and protonated aldehyde.

Analytical Validation and Characterization

- X-ray Crystallography : Confirm regiochemistry and stereochemistry, as performed for related dithiolopyridines.

- HPLC Purity : >98% using a C18 column (acetonitrile/water gradient).

- Spectroscopic Data :

Scalability and Industrial Considerations

Q & A

Q. Basic

- Molecular mechanics (MM) for conformational analysis.

- Docking simulations to predict ligand-protein interactions.

Q. Advanced

- Quantum Mechanics/Molecular Mechanics (QM/MM) to model reaction pathways, such as thioether bond formation .

- Transition state searches using nudged elastic band (NEB) methods to identify energy barriers in cyclization steps .

How can data contradictions between experimental and computational results be resolved?

Q. Advanced

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectroscopic datasets .

- Hybrid methods : Cross-validate DFT-predicted NMR shifts with experimental data, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

- Crystallographic refinement : Use SHELXL to resolve disorder in X-ray structures .

What strategies are used for comparative studies with structural analogs?

Q. Advanced

- Pharmacophore mapping : Overlay 3D structures (e.g., PyMol) to compare binding modes of thiophene and pyran derivatives .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., -OCH₃ vs. -Cl) to biological activity .

- Thermodynamic profiling : Compare ΔG values of analog-protein complexes via isothermal titration calorimetry (ITC) .

How is reaction scalability addressed in process chemistry?

Q. Advanced

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., epichlorohydrin addition) .

- Membrane separation : Nanofiltration purifies intermediates while minimizing solvent waste .

- Kinetic modeling : Rate equations derived from DOE data predict batch-to-continuous process transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.